Isotelekin Isotelekin Isotelekin is a natural product found in Artemisia gmelinii, Artemisia iwayomogi, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17322-82-6
VCID: VC21045203
InChI: InChI=1S/C15H20O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12-,13-,15-/m1/s1
SMILES: CC12CCC(C(=C)C1CC3C(C2)OC(=O)C3=C)O
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

Isotelekin

CAS No.: 17322-82-6

Cat. No.: VC21045203

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Isotelekin - 17322-82-6

Specification

CAS No. 17322-82-6
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name (3aR,4aR,6R,8aR,9aR)-6-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one
Standard InChI InChI=1S/C15H20O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12-,13-,15-/m1/s1
Standard InChI Key XIUXHZFELXEHSK-WPLOAARJSA-N
Isomeric SMILES C[C@]12CC[C@H](C(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)O
SMILES CC12CCC(C(=C)C1CC3C(C2)OC(=O)C3=C)O
Canonical SMILES CC12CCC(C(=C)C1CC3C(C2)OC(=O)C3=C)O

Introduction

Chemical Structure and Properties

Structural Identification

Isotelekin is identified by the IUPAC name (3aR,4aR,6R,8aR,9aR)-6-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f]benzofuran-2-one . This complex nomenclature reflects its intricate molecular architecture featuring a fused ring system with specific stereochemistry. The compound contains a lactone moiety (cyclic ester) that is characteristic of sesquiterpene lactones, along with hydroxyl groups and methyl substituents that contribute to its biological activity.

Physical and Chemical Properties

The detailed physical and chemical properties of isotelekin are summarized in Table 1.

PropertyValue
Molecular FormulaC₁₅H₂₀O₃
Molecular Weight248.32 g/mol
Exact Mass248.14124450 g/mol
Topological Polar Surface Area (TPSA)46.50 Ų
XlogP1.90
CAS Number17322-82-6
InChI KeyXIUXHZFELXEHSK-WPLOAARJSA-N

Table 1: Physical and chemical properties of isotelekin

The moderate XlogP value of 1.90 suggests a balanced lipophilicity that may facilitate cell membrane penetration while maintaining sufficient water solubility for biological applications. The topological polar surface area (TPSA) of 46.50 Ų indicates moderate hydrogen bonding potential, which is important for interactions with biological targets.

Molecular Identifiers and Structural Representation

For computational and database purposes, isotelekin can be represented through various molecular identifiers as shown in Table 2.

Identifier TypeRepresentation
SMILES (Canonical)CC12CCC(C(=C)C1CC3C(C2)OC(=O)C3=C)O
SMILES (Isomeric)C[C@]12CCC@HO
InChIInChI=1S/C15H20O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12-,13-,15-/m1/s1

Table 2: Molecular identifiers for isotelekin

The isomeric SMILES notation specifically indicates the stereochemistry of isotelekin, which is crucial for its proper three-dimensional structure and biological function.

Biological Activity and Pharmacological Effects

Anti-inflammatory and Immunomodulatory Properties

Recent research has demonstrated that isotelekin possesses significant anti-inflammatory and immunomodulatory effects. These effects appear to be mediated through the inhibition of the NF-κB/p65 signaling pathway . The nuclear factor kappa B (NF-κB) plays a central role in regulating immune responses and inflammation, making its modulation a promising therapeutic approach for various inflammatory conditions.

Isotelekin has been shown to inhibit T-helper cell responses, which are crucial components of adaptive immunity . This immunomodulatory activity suggests potential applications in treating autoimmune disorders and chronic inflammatory conditions where excessive T-helper cell activation contributes to pathology.

Predicted Molecular Targets

Computational studies using the Super-PRED platform have identified several potential protein targets for isotelekin, as summarized in Table 3.

TargetProbability (%)Model Accuracy (%)
Dual specificity protein kinase CLK495.8294.45
LSD1/CoREST complex92.5897.09
Cannabinoid CB2 receptor90.1397.25
Cyclooxygenase-189.0390.17
Transcription intermediary factor 1-alpha88.7295.56
Casein kinase II alpha/beta88.0399.23
Cyclin-dependent kinase 5/CDK5 activator 187.7293.03

Table 3: Predicted molecular targets of isotelekin

These predictions suggest that isotelekin may exert its biological effects through multiple mechanisms. The high probability of interaction with dual specificity protein kinase CLK4 (95.82%) is particularly noteworthy, as this kinase is involved in the regulation of alternative splicing and may influence various cellular processes. Similarly, the predicted interaction with the LSD1/CoREST complex (92.58%) suggests potential epigenetic effects, as this complex is involved in histone demethylation and gene regulation.

Research Developments and Synthetic Modifications

Structural Elucidation Studies

The structure of isotelekin was initially determined alongside telekin in studies on terpenes from Telekia speciosa . These investigations established isotelekin as a sesquiterpenic lactone with a specific stereochemical configuration distinct from but related to telekin. The structural elucidation of these compounds has contributed significantly to our understanding of the chemical diversity within the sesquiterpene lactone family.

Synthetic Derivatives

Recent synthetic efforts have focused on creating derivatives of telekin and related compounds. Notably, a series of 13-amino derivatives of telekin have been synthesized through Michael addition reactions . Although these derivatives were based on telekin rather than isotelekin specifically, the structural similarities between these compounds suggest that similar synthetic approaches could be applied to isotelekin to develop novel derivatives with enhanced or targeted biological activities.

The Michael addition reaction provides a versatile method for introducing amino groups at specific positions in the sesquiterpene lactone skeleton. These modifications can significantly alter the compound's pharmacokinetic properties, target specificity, and biological activities.

Future Research Directions

Target Validation Studies

While computational predictions have identified several potential molecular targets for isotelekin, experimental validation of these interactions is necessary to confirm the compound's mechanism of action. Future research should focus on biochemical and cellular assays to verify the predicted interactions with kinases, receptors, and other proteins.

Therapeutic Applications

The anti-inflammatory and immunomodulatory properties of isotelekin suggest potential applications in treating various inflammatory conditions. Further preclinical studies are needed to evaluate its efficacy in animal models of inflammation, autoimmune disorders, and related pathologies.

Synthetic Optimization

Building on existing work on telekin derivatives, future research could focus on developing synthetic variants of isotelekin with enhanced pharmacological properties. Structure-activity relationship studies could guide the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

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